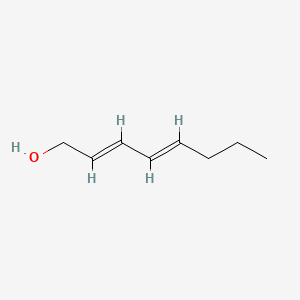
1-isocyanato-3-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, featuring an isocyanate group (-N=C=O) attached to the benzene ring along with methoxy (-OCH3) and methyl (-CH3) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-2-methylphenylamine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-methoxy-2-methylphenylamine} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Scientific Research Applications
1-Isocyanato-3-methoxy-2-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isocyanato-3-methoxy-2-methylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Isocyanato-3-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Isocyanato-2-methylbenzene: The position of the isocyanate group differs, affecting its chemical behavior.
3-Chloro-4-methylphenyl isocyanate: Contains a chlorine substituent, leading to different chemical properties.
Uniqueness: 1-Isocyanato-3-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and potential applications. The combination of these substituents provides distinct chemical properties that can be leveraged in various scientific and industrial contexts.
Properties
CAS No. |
1261682-57-8 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one](/img/structure/B6155408.png)

